Cas no 954588-58-0 (1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea)

1-(4-Ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea is a synthetic urea derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a pyrrolidinone core substituted with a 4-methylphenyl group and a urea linkage to a 4-ethoxyphenyl moiety, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The compound's design combines lipophilic and polar functional groups, which may enhance membrane permeability and target binding affinity. Its well-defined molecular architecture allows for precise structure-activity relationship studies, making it a valuable intermediate in drug discovery. The presence of both electron-donating (ethoxy) and sterically hindered (pyrrolidinone) groups could contribute to metabolic stability and selectivity in biological systems.
1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea structure
954588-58-0 structure
商品名:1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea
CAS番号:954588-58-0
MF:C21H25N3O3
メガワット:367.44150519371
CID:6451008

1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea
    • 1-(4-ethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
    • インチ: 1S/C21H25N3O3/c1-3-27-19-10-6-17(7-11-19)23-21(26)22-13-16-12-20(25)24(14-16)18-8-4-15(2)5-9-18/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26)
    • InChIKey: JNFIMLRKOMXGNW-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(OCC)C=C1)C(NCC1CC(=O)N(C2=CC=C(C)C=C2)C1)=O

1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2372-0284-30mg
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2372-0284-10μmol
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2372-0284-10mg
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2372-0284-2μmol
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2372-0284-1mg
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2372-0284-4mg
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2372-0284-15mg
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2372-0284-100mg
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2372-0284-40mg
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2372-0284-5μmol
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
954588-58-0 90%+
5μl
$63.0 2023-05-16

1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea 関連文献

1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}ureaに関する追加情報

1-(4-Ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea: A Comprehensive Overview

The compound with CAS No. 954588-58-0, commonly referred to as 1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

1-(4-Ethoxyphenyl) is a key structural component of this molecule, contributing to its aromaticity and electronic properties. The ethoxy group attached to the phenyl ring enhances the compound's solubility and bioavailability, which are critical factors in drug design. Similarly, the pyrrolidin moiety plays a pivotal role in stabilizing the molecule's conformation and enhancing its interactions with biological targets. The 5-oxo group within the pyrrolidine ring introduces additional functionality, potentially enabling the compound to participate in hydrogen bonding and other non-covalent interactions essential for binding to target proteins.

Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. For instance, molecular docking studies have revealed that 1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea exhibits strong binding affinity to certain kinase enzymes, suggesting its potential as a kinase inhibitor. Kinase inhibitors are of great interest in oncology due to their ability to disrupt signaling pathways that drive cancer cell proliferation and survival.

In addition to its enzymatic targets, this compound has also been investigated for its potential anti-inflammatory and antioxidant properties. Experimental data from recent studies indicate that it can scavenge free radicals and reduce inflammation in vitro, making it a candidate for treating inflammatory diseases such as arthritis or neurodegenerative disorders. These findings underscore the versatility of this compound in addressing multiple therapeutic targets.

The synthesis of 1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The use of advanced synthetic techniques, such as Suzuki coupling or Buchwald-Hartwig amination, has enabled researchers to construct the molecule with high precision. These methods not only ensure the purity of the final product but also facilitate scalability for potential large-scale production.

From an analytical standpoint, modern spectroscopic techniques like NMR and mass spectrometry have been instrumental in confirming the structure of this compound. High-resolution mass spectrometry (HRMS) has provided precise molecular weight data, while ¹H NMR and ¹³C NMR spectra have revealed detailed information about the molecule's proton and carbon environments. These analyses are crucial for verifying the compound's identity and ensuring its quality for further studies.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of this compound. Preclinical studies are being conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for determining whether the compound can be developed into an effective drug with suitable bioavailability and safety profiles.

In conclusion, 1-(4-ethoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea represents a promising lead compound in medicinal chemistry. Its unique structure, coupled with recent advances in computational modeling and synthetic methodologies, positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound holds the potential to make significant contributions to the development of novel therapeutic agents.

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